
4-(3-Oxopentanoyl)benzene-1-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Oxopentanoyl)benzene-1-carboximidamide is an organic compound that belongs to the class of benzene derivatives This compound is characterized by the presence of a benzene ring substituted with a 3-oxopentanoyl group and a carboximidamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Oxopentanoyl)benzene-1-carboximidamide typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation of benzene derivatives, followed by subsequent functional group transformations. The carboximidamide group can be introduced through the reaction of the resulting ketone with an appropriate amidine reagent under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Oxopentanoyl)benzene-1-carboximidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a wide range of substituted benzene derivatives .
Applications De Recherche Scientifique
4-(3-Oxopentanoyl)benzene-1-carboximidamide has diverse applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of 4-(3-Oxopentanoyl)benzene-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile in various reactions, depending on the functional groups present. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4-(3-Oxopentanoyl)benzene-1-carboximidamide include other benzene derivatives with different substituents, such as:
- 4-(3-Nitrophenoxy)benzene-1-carboximidamide
- 4-(Methylsulfonyl)benzene-1-carboximidamide
- Propamidine
Uniqueness
The presence of both the 3-oxopentanoyl and carboximidamide groups allows for a diverse range of chemical transformations and interactions, making it a valuable compound in various research fields .
Propriétés
Numéro CAS |
60925-49-7 |
|---|---|
Formule moléculaire |
C12H14N2O2 |
Poids moléculaire |
218.25 g/mol |
Nom IUPAC |
4-(3-oxopentanoyl)benzenecarboximidamide |
InChI |
InChI=1S/C12H14N2O2/c1-2-10(15)7-11(16)8-3-5-9(6-4-8)12(13)14/h3-6H,2,7H2,1H3,(H3,13,14) |
Clé InChI |
OGOOOQIYDLBOOZ-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)CC(=O)C1=CC=C(C=C1)C(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


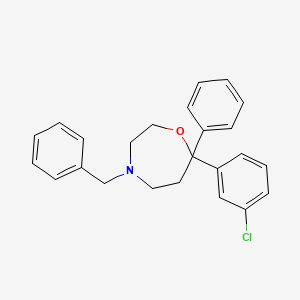
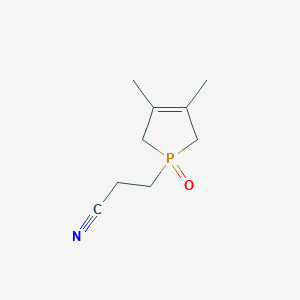

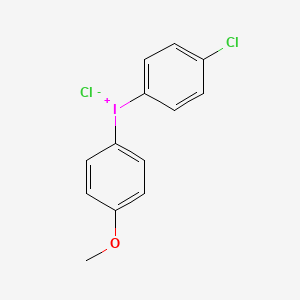
![2,2'-Disulfanediylbis[N-(4-anilinophenyl)acetamide]](/img/structure/B14597191.png)

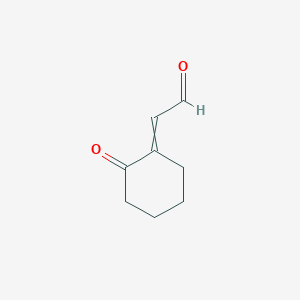
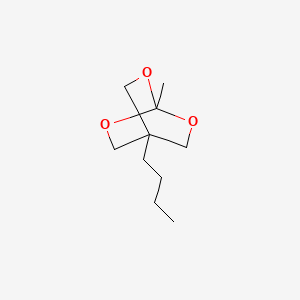
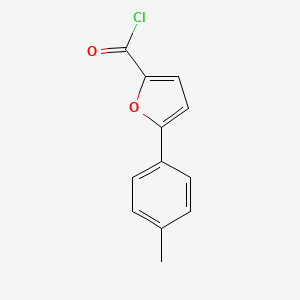
![Triethoxy[2-(triphenylsilyl)ethyl]silane](/img/structure/B14597226.png)
![1-[2-(2-Methylprop-2-en-1-yl)phenoxy]-4-phenylphthalazine](/img/structure/B14597227.png)
![1-[2-(4-Bromophenyl)ethenyl]-3-nitrobenzene](/img/structure/B14597233.png)
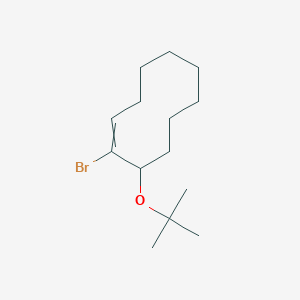
![1-Pentanone, 1-[7-(1-methylnonyl)-9H-fluoren-2-yl]-](/img/structure/B14597242.png)
